molecular formula C16H13Cl2N3OS B2735819 2-[2-(2,4-Dichlorophenyl)hydrazino]-4-(4-methoxyphenyl)-1,3-thiazole CAS No. 685108-65-0

2-[2-(2,4-Dichlorophenyl)hydrazino]-4-(4-methoxyphenyl)-1,3-thiazole

Cat. No.: B2735819
CAS No.: 685108-65-0
M. Wt: 366.26
InChI Key: PMLYPHYJTZODGQ-UHFFFAOYSA-N
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Description

“2-[2-(2,4-Dichlorophenyl)hydrazino]-4-(4-methoxyphenyl)-1,3-thiazole” is a chemical compound . It belongs to the class of thiazoles, which are important heterocyclic compounds that have been found in many synthetic drug molecules .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a new member of the 1,3,5-oxadiazine series was synthesized by eliminating hydrogen sulfide from a related compound under the action of dicyclohexylcarbodiimide .

Scientific Research Applications

Synthesis and Antimicrobial Activity

A related compound, 5-(4-Chlorophenyl amino)-2-mercapto-1,3,4-thiadiazole, was synthesized and further processed to produce formazans showing moderate antimicrobial activity against bacterial and fungal strains. This highlights the potential of such thiazole derivatives in antimicrobial research (Sah et al., 2014).

Anticonvulsant Properties

2-Aryl-5-hydrazino-1,3,4-thiadiazoles, with structural similarities, have been synthesized and evaluated for their anticonvulsant activity, showing promise without sedation or lethality. This indicates a potential research avenue for thiazole derivatives in developing new anticonvulsant agents (Chapleo et al., 1986).

Antiproliferative Activities

Arylidene-hydrazinyl-thiazole derivatives have shown significant antiproliferative activity against carcinoma cell lines, suggesting a potential application of these compounds in cancer research. Notably, certain derivatives exhibited considerable activity, underscoring the importance of thiazole structures in developing anticancer agents (Grozav et al., 2014).

Anti-Bacterial and Anti-Tubercular Agents

Novel thiazoles containing a methoxy-napthyl moiety have been synthesized and characterized, showing moderate anti-TB activity and excellent antibacterial properties. This underscores the significance of thiazole derivatives in addressing infectious diseases and suggests their potential application in developing new antibacterial and anti-tubercular agents (Prasad & Nayak, 2016).

Antimicrobial and Anticancer Properties

Another study synthesized thiazolyl-ethylidene hydrazino-thiazole derivatives, evaluating their antimicrobial and anticancer properties. These compounds were found to be effective against Gram-positive and Gram-negative bacteria, and some showed potent anticancer activities against various carcinoma cell lines, highlighting their potential for dual-purpose therapeutic applications (Al-Mutabagani et al., 2021).

Properties

IUPAC Name

1-(2,4-dichlorophenyl)-2-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]hydrazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13Cl2N3OS/c1-22-12-5-2-10(3-6-12)15-9-23-16(19-15)21-20-14-7-4-11(17)8-13(14)18/h2-9,20H,1H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMLYPHYJTZODGQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=CSC(=N2)NNC3=C(C=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13Cl2N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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